![molecular formula C15H15N5O3S B2557575 N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877629-92-0](/img/structure/B2557575.png)
N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to the mentioned compound. This research aimed to find new anticancer agents by modifying the pyrimidine ring structure. The synthesized compounds were evaluated against 60 cancer cell lines, and one particular compound demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Antioxidant Activity
Another study focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the one . The research highlighted the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of these compounds. The findings revealed significant antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial Activity
The synthesis and biological evaluation of alkoxyphthalimide derivatives of a compound similar to "N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide" were conducted to explore their antimicrobial potential. This study aimed to evaluate the possibility of using these derivatives as chemotherapeutic agents, indicating a promising approach to combat microbial infections (Dangi et al., 2011).
Radioligand Imaging
Research into the radiosynthesis of [18F]PBR111, a selective radioligand derived from the pyrazolo[1,5-a]pyrimidineacetamide series, highlights another significant application. This compound was designed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), offering insights into neurological disorders and inflammation (Dollé et al., 2008).
Heterocyclic Compound Synthesis
The chemical compound has also been utilized in the synthesis of new heterocycles incorporating antipyrine moiety, showcasing its versatility in chemical synthesis. These compounds were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Bondock et al., 2008).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-2-23-11-6-4-3-5-10(11)17-12(21)8-24-15-18-13-9(7-16-20-13)14(22)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H2,16,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTXCEQENLHOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.